Computed Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count Differentiate the Target Compound from 5-Chlorothiophene-2-Carboxylic Acid
The target compound exhibits a computed XLogP3-AA of 2.2 compared to 2.4 for 5-chlorothiophene-2-carboxylic acid, a difference of Δ = −0.2 log units indicating moderately lower lipophilicity conferred by the 3-(2-methoxyethoxy) side chain [1]. The hydrogen-bond acceptor count increases from 2 (5-chlorothiophene-2-carboxylic acid) to 5 (target compound), and the topological polar surface area rises to 84 Ų, suggesting enhanced aqueous solubility and altered permeability characteristics relative to the simpler analog lacking the ether side chain . These computed properties are relevant for medicinal chemistry programs where logP modulation and solubility optimization are critical parameters for lead selection.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2; H-bond acceptors = 5; TPSA = 84 Ų |
| Comparator Or Baseline | 5-Chlorothiophene-2-carboxylic acid: XLogP3 = 2.4; H-bond acceptors = 2; TPSA = 37.3 Ų |
| Quantified Difference | ΔXLogP3 = −0.2; ΔH-bond acceptors = +3; ΔTPSA = +46.7 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11 algorithms (PubChem 2021.05.07 release) |
Why This Matters
For procurement decisions in lead optimization programs, the −0.2 logP shift and tripled H-bond acceptor count provide measurable differentiation in predicted solubility and permeability that simpler 5-chlorothiophene-2-carboxylic acid cannot replicate without additional synthetic modification.
- [1] PubChem CID 97618139: Computed Properties section, XLogP3-AA = 2.2. National Center for Biotechnology Information. View Source
